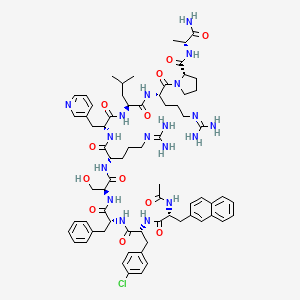

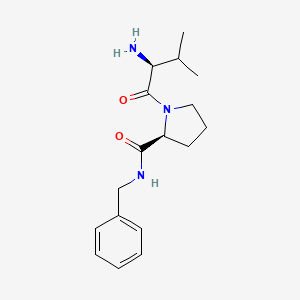

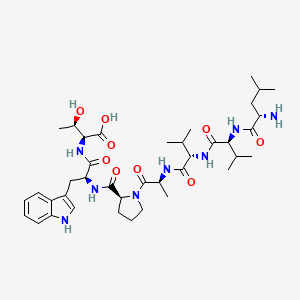

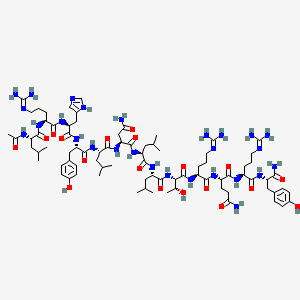

Ac-D-2Nal-D-Phe(4-Cl)-D-Phe-Ser-Arg-D-3Pal-Leu-Arg-Pro-D-Ala-NH2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

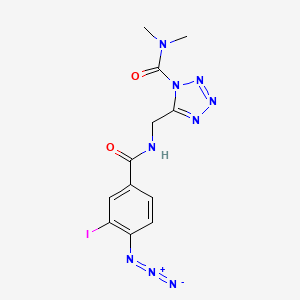

LXT-101 is a novel synthetic cationic amphipathic peptide that acts as an antagonist of gonadotropin-releasing hormone (GnRH). It has been developed primarily for the treatment of prostate cancer. This compound is designed to inhibit the action of GnRH, thereby reducing the levels of sex hormones that can stimulate the growth of prostate cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

LXT-101 is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

For industrial production, LXT-101 can be formulated into multivesicular liposomes (MVLs) using the modified DepoFoam technique. This involves the incorporation of anionic surfactants to minimize instability caused by the interaction between cationic peptides and lipid membranes . Another method involves the preparation of biodegradable poly(lactic-co-glycolic acid) (PLGA) microspheres using techniques such as double-emulsion solvent extraction/evaporation .

Chemical Reactions Analysis

Types of Reactions

LXT-101 undergoes various chemical reactions, including:

Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds.

Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.

Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with others to modify its properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Specific amino acid derivatives and coupling reagents used in SPPS.

Major Products Formed

The major products formed from these reactions include modified peptides with altered structural and functional properties, which can be tailored for specific therapeutic applications .

Scientific Research Applications

LXT-101 has a wide range of scientific research applications:

Chemistry: Used as a model compound to study peptide-lipid interactions and the stability of multivesicular liposomes.

Biology: Investigated for its role in modulating hormone levels and its effects on the pituitary-gonadal axis.

Industry: Utilized in the development of sustained-release formulations for peptide drugs.

Mechanism of Action

LXT-101 exerts its effects by binding to gonadotropin-releasing hormone receptors (GnRHR) and acting as an antagonist. This binding inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, leading to a decrease in testosterone production in males. The reduction in testosterone levels helps to slow the growth of prostate cancer cells .

Comparison with Similar Compounds

Similar Compounds

Cetrorelix: Another GnRH antagonist used in the treatment of hormone-dependent diseases.

Degarelix: A GnRH antagonist used for advanced prostate cancer treatment.

Abarelix: A GnRH antagonist that also reduces testosterone levels.

Uniqueness of LXT-101

LXT-101 is unique due to its cationic amphipathic nature, which allows it to form stable multivesicular liposomes and biodegradable microspheres for sustained release. This property enhances its bioavailability and therapeutic efficacy compared to other GnRH antagonists .

Properties

Molecular Formula |

C70H93ClN18O12 |

|---|---|

Molecular Weight |

1414.1 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C70H93ClN18O12/c1-40(2)32-52(61(94)83-51(20-12-30-79-70(75)76)68(101)89-31-13-21-58(89)67(100)80-41(3)59(72)92)84-64(97)56(37-46-16-10-28-77-38-46)85-60(93)50(19-11-29-78-69(73)74)82-66(99)57(39-90)88-65(98)54(34-43-14-6-5-7-15-43)87-63(96)55(35-44-23-26-49(71)27-24-44)86-62(95)53(81-42(4)91)36-45-22-25-47-17-8-9-18-48(47)33-45/h5-10,14-18,22-28,33,38,40-41,50-58,90H,11-13,19-21,29-32,34-37,39H2,1-4H3,(H2,72,92)(H,80,100)(H,81,91)(H,82,99)(H,83,94)(H,84,97)(H,85,93)(H,86,95)(H,87,96)(H,88,98)(H4,73,74,78)(H4,75,76,79)/t41-,50+,51+,52+,53-,54-,55-,56-,57+,58+/m1/s1 |

InChI Key |

CRMRBNHNJMIODJ-OIIKBFRESA-N |

Isomeric SMILES |

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CN=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CN=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide](/img/structure/B10850171.png)

![2-(5-Bromo-1h-indol-3-yl)-1h-phenanthro[9,10-d]imidazole](/img/structure/B10850187.png)

![8-Chloro-4,10b-dimethyl-1,4,4a,5,6,10b-hexahydro-2H-benzo[f]quinolin-3-one](/img/structure/B10850242.png)

![(18S)-18-(hydroxymethyl)-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B10850246.png)

![N-[(Z)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide](/img/structure/B10850253.png)